Chemical structure and properties of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide
Chemical structure and properties of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide
An In-Depth Technical Guide to 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide
Executive Summary
4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6 ) is a specialized fluorinated building block used primarily in the discovery and synthesis of small-molecule kinase inhibitors. Structurally, it combines a 3-fluoroaniline core with a sterically constrained N-cyclopropyl-N-methylamide moiety.
This molecule represents a strategic scaffold in medicinal chemistry:
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Metabolic Stability: The N-cyclopropyl group blocks oxidative dealkylation often seen with simple alkyl chains.
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Conformational Rigidity: The cyclopropyl ring and the N-methyl group restrict the rotation of the amide bond, locking the molecule into a bioactive conformation favored by many ATP-binding pockets (e.g., MEK, JAK, or BCR-ABL kinases).
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Electronic Modulation: The C3-fluorine atom lowers the pKa of the C4-amino group, modulating hydrogen bond donor capability and reducing potential genotoxicity associated with electron-rich anilines.
This guide details the physicochemical profile, industrial synthesis routes, and analytical characterization of this compound.
Part 1: Molecular Architecture & Physicochemical Profile[1]
The efficacy of this intermediate stems from its specific substitution pattern. The fluorine atom at the ortho position to the amine (C3) and the unique disubstituted amide at C1 create a distinct electronic and steric environment.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 1251080-16-6 |
| IUPAC Name | 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide |
| Molecular Formula | C₁₁H₁₃FN₂O |
| Molecular Weight | 208.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| pKa (Amine) | ~3.5 – 4.0 (Lowered by inductive effect of F) |
| LogP (Predicted) | 1.2 – 1.5 |
| H-Bond Donors | 1 (Primary Amine -NH₂) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Fluorine) |
Structural Analysis (Pharmacophore Logic)
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The "Magic Methyl" Effect: The N-methyl group on the amide eliminates a hydrogen bond donor. This improves membrane permeability (passive transport) by reducing the desolvation energy required to enter the lipid bilayer.
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Cyclopropyl Constraint: Unlike an isopropyl or ethyl group, the cyclopropyl ring adds significant lipophilicity without entropic penalty. It often fits into hydrophobic sub-pockets (e.g., the "selectivity pocket" of kinases) more tightly than flexible alkyl chains.
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide requires careful orchestration to prevent side reactions (such as self-coupling). The most robust industrial route avoids direct manipulation of the free aniline by using a nitro-precursor.
Route A: The Nitro-Reduction Pathway (Recommended)
This route is preferred for scale-up due to higher yields and cleaner impurity profiles.
Reaction Scheme:
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Activation: 3-Fluoro-4-nitrobenzoic acid
Acid Chloride. -
Coupling: Acid Chloride + N-cyclopropyl-N-methylamine
Nitro-Amide Intermediate. -
Reduction: Nitro-Amide + H₂/Pd-C
Final Product.
Figure 1: Step-wise synthesis workflow via the nitro-reduction pathway.
Detailed Experimental Protocol
Step 1: Amide Coupling
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Reagents: 3-Fluoro-4-nitrobenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), N-cyclopropyl-N-methylamine (1.1 eq), Triethylamine (2.0 eq).
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Solvent: Dichloromethane (DCM) or THF.[1]
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Procedure:
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Dissolve 3-fluoro-4-nitrobenzoic acid in dry DCM.
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Add catalytic DMF (2 drops) and add Thionyl Chloride dropwise at 0°C.
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Reflux for 2 hours until gas evolution ceases (formation of acid chloride).
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Concentrate in vacuo to remove excess SOCl₂.
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Redissolve residue in DCM and cool to 0°C.
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Add N-cyclopropyl-N-methylamine and Triethylamine slowly.
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Stir at room temperature for 4 hours.
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Workup: Wash with 1N HCl (to remove unreacted amine), then NaHCO₃. Dry organic layer over MgSO₄ and concentrate.
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Checkpoint: Isolate the yellow solid (Nitro intermediate). Verify by LC-MS (M+1 = ~239).
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Step 2: Hydrogenation (Nitro Reduction)
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Reagents: Nitro intermediate (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas.
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Solvent: Methanol or Ethanol.
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Procedure:
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Dissolve the nitro intermediate in Methanol.
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Add Pd/C catalyst carefully under nitrogen atmosphere.
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Purge system with H₂ gas (balloon pressure is usually sufficient).
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Stir vigorously for 4–12 hours.
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Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric.
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Purification: Concentrate filtrate. Recrystallize from EtOAc/Hexanes if necessary.
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Part 3: Analytical Characterization
To ensure the integrity of the building block before using it in subsequent couplings (e.g., SNAr or Buchwald-Hartwig), strict QC is required.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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Aromatic: ~6.8–7.5 ppm (3H, multiplet pattern characteristic of 1,3,4-substitution).
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Amine (-NH₂): ~5.0–5.5 ppm (Broad singlet, exchangeable with D₂O).
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N-Methyl: ~2.8–3.0 ppm (Singlet).
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Cyclopropyl (Methine): ~2.6–2.8 ppm (Multiplet).
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Cyclopropyl (Methylene): ~0.4–0.8 ppm (Multiplets, 4H).
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¹⁹F NMR:
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Distinct singlet/multiplet around -130 to -135 ppm . This is diagnostic for the fluorine ortho to the amino group.
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HPLC Purity Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic) and 210 nm (amide).
Part 4: Application in Drug Design
This molecule is typically employed as the "Left-Hand Side" (LHS) of kinase inhibitors. The free aniline (amino group) serves as the nucleophile to attach to a heterocyclic core (e.g., pyrimidine, quinazoline, or purine).
Mechanism of Action (Contextual):
In MEK or EGFR inhibitors, the benzamide moiety often sits in the solvent-exposed region or a specific hydrophobic pocket. The fluorine atom can engage in multipolar interactions with backbone carbonyls of the protein, while the cyclopropyl group fills hydrophobic voids, increasing binding affinity (
Figure 2: Role of the molecule in Structure-Activity Relationship (SAR) optimization.
References
- Abe, H., et al. (2011). "Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (Trametinib)." ACS Medicinal Chemistry Letters, 2(4), 320–324. (Contextual reference for N-cyclopropyl/fluoroaniline SAR).
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic reference for Fluorine/Cyclopropyl utility).
- Wuitschik, G., et al. (2010). "Oxetanes as replacements for gem-dimethyl groups: An isosteric replacement for the tert-butyl group." Angewandte Chemie International Edition, 49(48), 8979-8983.
